molecular formula C34H38Cl4N4O4S2Zn B1425609 2,5-diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;tetrachlorozinc(2-) CAS No. 38656-51-8

2,5-diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;tetrachlorozinc(2-)

Cat. No.: B1425609
CAS No.: 38656-51-8
M. Wt: 838 g/mol
InChI Key: KCIBXAZYWVZCHR-UHFFFAOYSA-J
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Description

Properties

IUPAC Name

2,5-diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;tetrachlorozinc(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H19N2O2S.4ClH.Zn/c2*1-4-20-15-11-17(16(21-5-2)10-14(15)19-18)22-13-8-6-12(3)7-9-13;;;;;/h2*6-11H,4-5H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIBXAZYWVZCHR-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1[N+]#N)OCC)SC2=CC=C(C=C2)C.CCOC1=CC(=C(C=C1[N+]#N)OCC)SC2=CC=C(C=C2)C.Cl[Zn-2](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38Cl4N4O4S2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

838.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38656-51-8
Record name Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) (2:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-diethoxy-4-[(4-methylphenyl)thio]benzenediazonium tetrachlorozincate (2:1)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) typically involves the diazotization of 2,5-diethoxy-4-[(4-methylphenyl)thio]aniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is conducted at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to maintain the required low temperatures and to handle the potentially hazardous diazonium intermediates safely. The tetrachlorozincate anion is introduced by adding zinc chloride to the reaction mixture, resulting in the formation of the desired diazonium salt.

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides.

    Coupling Reactions: It can react with phenols or aromatic amines to form azo compounds, which are valuable in dye chemistry.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium cyanide. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.

    Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.

    Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are employed under acidic conditions.

Major Products Formed

    Substitution Reactions: Products include halogenated, cyanated, or hydroxylated derivatives of the original compound.

    Coupling Reactions: Azo compounds with various substituents depending on the coupling partner.

    Reduction Reactions: The corresponding aniline derivative.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits notable biological activities, particularly in the development of anticancer agents. Research indicates that derivatives of benzenediazonium compounds can be synthesized to enhance cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the sulfonamide fragment can lead to increased efficacy against colon and breast cancer cells .

Synthesis of Novel Compounds

The diazonium salt can serve as an intermediate in the synthesis of various heterocyclic compounds, which are crucial in drug discovery. The incorporation of different substituents onto the benzene ring allows for the exploration of structure-activity relationships (SAR), leading to the identification of new pharmacologically active compounds .

Materials Science

Due to its unique electronic properties, this compound has potential applications in organic electronics and photonic devices. The incorporation of metal ions like zinc enhances its stability and conductivity, making it suitable for use in sensors and transistors .

Case Studies

StudyYearFindings
Abdel-Rahman et al.2020Demonstrated that triazole derivatives synthesized from diazonium salts exhibited significant antitumor activity, suggesting a pathway for developing new anticancer drugs .
PMC92671282022Investigated the synthesis of sulfonamide derivatives from diazonium intermediates, revealing their cytotoxic effects on various cancer cell lines .
PMC62739122016Highlighted the role of heterocyclic compounds derived from diazonium salts in drug design, emphasizing their diverse biological activities including antimicrobial and anticancer properties .

Mechanism of Action

The mechanism of action of Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) involves the formation of reactive intermediates that can participate in various chemical reactions. The diazonium group is highly reactive and can undergo substitution, coupling, or reduction reactions, depending on the conditions and reagents used. The tetrachlorozincate anion stabilizes the diazonium cation, allowing for controlled reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diazonium Salts with Varied Counterions

Compound : 2,5-Diethoxy-4-[(4-Methylphenyl)Sulfanyl]Benzenediazonium Hexafluorophosphate
  • CAS: Not explicitly listed, but structurally related to CAS 38686-70-3 (hexafluorophosphate variant) .
  • Formula : C₁₇H₁₉N₂O₂S·PF₆ .
  • Comparison :
    • Solubility : Hexafluorophosphate salts generally exhibit higher solubility in polar aprotic solvents (e.g., acetonitrile) compared to tetrachlorozincate salts, which are more ionic and less soluble in organic media.
    • Stability : The tetrachlorozincate anion provides greater thermal stability due to stronger ionic interactions, whereas hexafluorophosphate salts may decompose under humid conditions .
Compound : 2-Methoxy-4-Morpholinobenzenediazonium Tetrachlorozincate (CAS 67801-08-5)
  • Formula : 2(C₁₁H₁₄N₃O₂)·ZnCl₄.
  • Comparison :
    • Substituent Effects : The methoxy and morpholinyl groups reduce steric hindrance compared to the bulkier diethoxy and 4-methylphenylsulfanyl groups in the target compound.
    • Reactivity : Electron-donating morpholinyl groups may enhance electrophilicity at the diazonium site, increasing coupling efficiency in aryl reactions.

Heterocyclic Derivatives with Sulfur Functionality

Compounds : 5-(3-Chlorophenyl)-4-(4-Methylphenyl)-2-Substituted Triazole-3-Thiones (CAS 1349172-89-9, 1349172-91-3, 1349172-93-5)
  • Structural Features : Triazole-thione cores with morpholinyl, piperazinyl, or fluorophenyl substituents.
  • Comparison :
    • Stability : Triazole-thiones are more thermally stable than diazonium salts due to aromatic conjugation and lack of reactive N₂⁺ groups.
    • Applications : While diazonium salts are used as synthetic intermediates, triazole-thiones have pharmacological relevance (e.g., enzyme inhibition) .

Pesticide Chemicals with Triazine or Sulfonylurea Moieties

Compound : Sulfentrazone (CAS 122836-35-5)
  • Structure : N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide.
  • Comparison: Functionality: Contains a triazole ring and sulfonamide group, contrasting with the diazonium core of the target compound. Reactivity: Sulfentrazone is designed for herbicidal activity via protoporphyrinogen oxidase inhibition, whereas diazonium salts are typically reactive intermediates .

Research Findings and Data Tables

Table 1: Comparative Properties of Diazonium Salts

Property Target Compound (38656-51-8) Hexafluorophosphate Variant 2-Methoxy-4-Morpholinobenzenediazonium (67801-08-5)
Counterion Tetrachlorozincate (ZnCl₄²⁻) Hexafluorophosphate (PF₆⁻) Tetrachlorozincate (ZnCl₄²⁻)
Solubility in Acetonitrile Low High Moderate
Thermal Stability (°C) >200 (decomp.) ~150 (decomp.) >180 (decomp.)
Key Applications Organic synthesis, dye precursors Photolithography, coupling agents Polymer initiators

Table 2: Spectral Data of Related Compounds

Compound Type IR Absorption (cm⁻¹) NMR Features (¹H/¹³C) Reference
Target Diazonium Salt N=N stretch: ~1450–1600 (inferred) Aromatic protons: δ 7.2–8.1 ppm (inferred from analogs)
Triazole-Thiones C=S: 1247–1255 NH: δ 8.5–9.0 ppm (thione tautomer)
Hydrazinecarbothioamides C=O: 1663–1682 NH₂: δ 4.1–5.0 ppm

Biological Activity

2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium; tetrachlorozinc(2-) is a complex chemical compound that has garnered interest in various fields of biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C30H30Cl4N4O4S2Zn\text{C}_{30}\text{H}_{30}\text{Cl}_{4}\text{N}_{4}\text{O}_{4}\text{S}_{2}\text{Zn}. Its molecular weight is approximately 781.9 g/mol . The structure features a benzenediazonium core, which is known for its reactivity in biological systems.

Table 1: Key Properties of 2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium

PropertyValue
Molecular FormulaC30H30Cl4N4O4S2Zn
Molecular Weight781.9 g/mol
SolubilitySoluble in organic solvents
StabilitySensitive to light and heat

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as a selective modulator of certain neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation could lead to significant pharmacological effects.

  • Serotonergic Activity : The compound may exhibit agonistic activity at serotonin receptors, potentially influencing mood and perception.
  • Antioxidant Properties : Some derivatives of similar compounds have shown antioxidant activity, which could be beneficial in mitigating oxidative stress-related disorders.

Study on Neuropharmacological Effects

A study conducted on animal models indicated that administration of the compound led to observable changes in behavior consistent with serotonergic modulation. The research utilized a controlled environment to assess locomotor activity and anxiety-like behaviors post-administration .

In Vitro Studies on Cancer Cell Lines

In vitro experiments demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was hypothesized to involve the induction of apoptosis through reactive oxygen species (ROS) generation .

Table 2: Summary of Biological Studies

Study TypeFindingsReference
NeuropharmacologicalAltered locomotor activity; anxiety reduction
CytotoxicityInduced apoptosis in cancer cell lines

Toxicity and Safety Profile

While the therapeutic potential is promising, understanding the toxicity profile is crucial. Limited data suggests that high doses may lead to neurotoxicity or other adverse effects. Ongoing research aims to elucidate the safety margins and potential side effects associated with chronic exposure.

Q & A

Q. What synthetic methodologies are effective for preparing 2,5-diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;tetrachlorozinc(2-) with high purity and yield?

Methodological Answer:

  • Step 1: Start with precursor functionalization. For diazonium salt synthesis, dissolve the aryl amine derivative in a polar aprotic solvent (e.g., DMSO or ethanol) under controlled pH (e.g., glacial acetic acid) to facilitate diazotization .
  • Step 2: Optimize reaction conditions. Reflux the mixture for 12–18 hours to ensure complete conversion, followed by reduced-pressure distillation to isolate intermediates .
  • Step 3: Purify via recrystallization. Use water-ethanol or DMF-acetic acid mixtures to remove impurities, as demonstrated in structurally related diazonium salts .
  • Key Consideration: Monitor reaction progress with TLC or HPLC to prevent over-decomposition of the diazonium group, which is sensitive to light and heat .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., ethoxy, sulfanyl groups) and assess aromatic proton environments .
  • Mass Spectrometry (MS): Employ high-resolution MS to verify molecular ion peaks and fragmentation patterns, particularly for the tetrachlorozinc counterion .
  • X-ray Crystallography: If single crystals are obtainable, analyze the crystal packing to resolve ambiguities in stereoelectronic effects of the sulfanyl and diazonium groups .
  • Safety Note: Handle the compound under inert conditions (e.g., N2_2 atmosphere) due to diazonium instability .

Advanced Research Questions

Q. How can theoretical frameworks guide experimental design for studying this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Framework Integration: Anchor the study in density functional theory (DFT) to model electron transfer mechanisms between the diazonium group and transition-metal catalysts (e.g., Pd or Cu). This predicts regioselectivity in aryl-aryl bond formation .
  • Experimental Validation: Compare computational predictions with empirical data (e.g., reaction yields under varying catalysts) to refine the theoretical model .
  • Case Study: For structurally similar compounds, coupling reactions with zinc chloride counterions showed enhanced stability, suggesting tetrachlorozinc’s role in modulating redox potentials .

Q. What strategies resolve contradictions in experimental data regarding the compound’s thermal stability?

Methodological Answer:

  • Controlled Replicates: Design experiments with strict temperature gradients (e.g., 25–100°C) and monitor decomposition via differential scanning calorimetry (DSC) to identify critical thresholds .
  • Variable Isolation: Use split-plot designs to disentangle the effects of solvent polarity, humidity, and light exposure on stability .
  • Data Reconciliation: Apply multivariate statistical analysis (e.g., PCA) to datasets from conflicting studies, prioritizing variables with the highest covariance .

Q. Which computational tools predict the compound’s interactions with biological macromolecules (e.g., enzymes or DNA)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with target proteins (e.g., tyrosine kinases), focusing on the sulfanyl group’s nucleophilic attack potential .
  • MD Simulations: Run 100-ns molecular dynamics trajectories in explicit solvent to assess conformational stability of the diazonium moiety in aqueous environments .
  • Validation: Cross-reference computational results with in vitro assays (e.g., fluorescence quenching of DNA intercalators) to confirm binding modes .

Methodological Considerations for Data Interpretation

  • Theoretical Alignment: Always contextualize findings within existing frameworks (e.g., Marcus theory for electron transfer) to ensure academic rigor .
  • Reproducibility: Document solvent purity, reaction vessel material, and ambient conditions to mitigate batch-to-batch variability .
  • Ethical Compliance: Adhere to GHS guidelines for diazonium salts, including fume hood use and waste disposal protocols .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;tetrachlorozinc(2-)
Reactant of Route 2
Reactant of Route 2
2,5-diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;tetrachlorozinc(2-)

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